3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a benzenesulfonyl group at position 3, dimethoxy substituents at positions 6 and 7, and a 4-methoxyphenylmethyl group at position 1.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-30-18-11-9-17(10-12-18)15-26-16-24(33(28,29)19-7-5-4-6-8-19)25(27)20-13-22(31-2)23(32-3)14-21(20)26/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWWYRXJEDFFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 6,7-dimethoxyquinoline-4-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonateThe reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinolin-4-one core can be reduced to form dihydroquinoline derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The table below highlights key structural differences among the target compound and its analogs:
Key Observations and Implications
a. Sulfonyl Group Variations
- The benzenesulfonyl group in the target compound lacks electron-withdrawing substituents (e.g., chlorine in ), which may reduce binding affinity to targets requiring strong electron-deficient regions. However, it may improve metabolic stability compared to bulkier groups like 4-ethoxybenzenesulfonyl .
b. Benzyl Group Modifications
- The 4-methoxyphenylmethyl substituent in the target compound provides electron-donating methoxy groups, which could improve solubility and π-π stacking interactions compared to the 4-methylphenyl group in .
- The 2-methylphenyl group in introduces steric hindrance, possibly reducing binding efficiency but increasing selectivity for specific receptors.
c. Core Structure Differences
- The quinolin-4-one core in the target compound and analogs differs from the tetrahydroisoquinoline core in (+)-O-methylarmepavine . The quinolinone scaffold may offer improved rigidity and metabolic stability, whereas the tetrahydroisoquinoline in is associated with broader CNS activity (e.g., anxiolytic effects).
Inferred Pharmacological Profiles
- Target Compound: The combination of benzenesulfonyl and 4-methoxyphenyl groups suggests balanced solubility and target engagement.
- Chlorinated Analogs (e.g., ) : The chlorine atom may enhance potency in certain pathways (e.g., enzyme inhibition) but could increase toxicity risks.
- Ethoxy-Substituted Analog : The ethoxy group may prolong half-life due to reduced oxidative metabolism but could limit blood-brain barrier penetration.
Biological Activity
3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This indicates the presence of a benzenesulfonyl group and two methoxy groups attached to a quinoline backbone.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including anti-cancer properties and effects on multidrug resistance in cancer cells.
Cytotoxicity Studies
A study conducted on a series of derivatives related to this compound evaluated their cytotoxic effects using the MTT assay on K562 cell lines. The findings revealed that while many derivatives exhibited low cytotoxicity, some variants showed significant activity against multidrug-resistant cell lines. Notably:
- IC50 Values : Several derivatives demonstrated IC50 values ranging from 0.65 to 0.96 µM, indicating potent activity compared to verapamil, a known drug used in cancer treatment .
| Compound | IC50 (µM) | Activity Comparison |
|---|---|---|
| 6e | 0.66 | Similar to verapamil |
| 6h | 0.65 | Similar to verapamil |
| 7c | 0.96 | Moderate activity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Drug Efflux : The compound appears to reverse multidrug resistance by inhibiting P-glycoprotein-mediated drug efflux in cancer cells.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways.
Case Studies
- Case Study on Multidrug Resistance : In vitro studies have shown that the compound effectively enhances the efficacy of chemotherapeutic agents in resistant K562/A02 cell lines by modulating the expression of drug transporters .
- Comparative Analysis with Other Compounds : A comparative analysis with other quinoline derivatives indicated that this compound's structural modifications significantly influence its biological activity and potency against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
